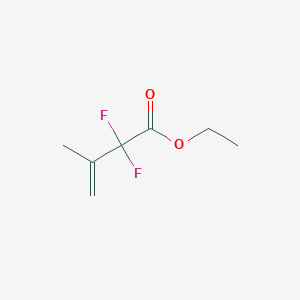

2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester, also known as ethyl 2,2-difluoro-3-methylbut-3-enoate, is a chemical compound with the molecular formula C7H10F2O2 . It has a molecular weight of 164.15 . This compound is a colorless liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10F2O2/c1-4-11-6(10)7(8,9)5(2)3/h2,4H2,1,3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis

As mentioned earlier, this compound is a colorless liquid . More detailed physical and chemical properties such as boiling point, melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry) would typically be determined experimentally.Scientific Research Applications

Electrochemical Fluorination : A study by Ilayaraja et al. (2008) investigated the electrochemical fluorination of alkyl phenylacetates, including derivatives similar to 2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester. They found that under certain conditions, monofluoro esters could be selectively achieved with up to 87% selectivity (Ilayaraja et al., 2008).

Synthesis of Fluorine-Containing Carboxylic Acid Derivatives : Dreier et al. (2017) described the synthesis of 3-aryl-pent-4-enoic acid derivatives with fluoro substituents, demonstrating the utility of such compounds in creating fluorine-containing carboxylic acids (Dreier et al., 2017).

Difluoromethylation Reactions : Médebielle et al. (2002) explored the difluoromethylation reactions of ethyl pyruvate, leading to the synthesis of derivatives similar to this compound. This study highlights the potential for creating complex fluorinated compounds (Médebielle et al., 2002).

Polymerizability of Fluorocarbon Chains : Fujimori et al. (1999) studied the polymerization of acrylic and methacrylic acid esters containing long-fluorocarbon chains, indicating the relevance of such compounds in polymer chemistry (Fujimori et al., 1999).

Synthesis of Trifluoromethylated Cyclohexenes : Abele et al. (1993) synthesized compounds similar to this compound, showcasing the application in creating trifluoromethylated cyclohexenes, relevant in medicinal chemistry and materials science (Abele et al., 1993).

Characterization of Volatile Compounds : Greene et al. (2008) characterized volatile compounds in peanuts, including esters related to this compound, highlighting its relevance in food chemistry and aroma studies (Greene et al., 2008).

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical substance and advice on safety precautions. For 2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester, it’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . It’s also advised to use this compound only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Properties

IUPAC Name |

ethyl 2,2-difluoro-3-methylbut-3-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c1-4-11-6(10)7(8,9)5(2)3/h2,4H2,1,3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCBEOKKHOJGGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=C)C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-nitro-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B2970181.png)

![tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate](/img/structure/B2970183.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2970188.png)

![(E)-4-{[1,1'-biphenyl]-4-yl}-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2970194.png)

![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide](/img/structure/B2970198.png)

![6-Amino-3-isopropyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2970199.png)